(3E)-N-(4-chlorophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under controlled conditions.
Acylation reaction: The hydrazone intermediate is then subjected to acylation using an acyl chloride or anhydride to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE can be compared with similar compounds such as:
N-(4-chlorophenyl)acetamide: This compound shares a similar structural motif but differs in its functional groups and overall chemical properties.
2-methoxyethyl 4-(((4-chlorophenyl)sulfonyl)amino)benzoate: Another related compound with different substituents, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique features and potential advantages of N-(4-CHLOROPHENYL)-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE in various research and industrial contexts.
Properties
Molecular Formula |
C15H19ClN4O4 |
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Molecular Weight |
354.79 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-chloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C15H19ClN4O4/c1-10(19-20-15(23)14(22)17-7-8-24-2)9-13(21)18-12-5-3-11(16)4-6-12/h3-6H,7-9H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-10+ |
InChI Key |
DYZTZOGZBSHLGF-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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